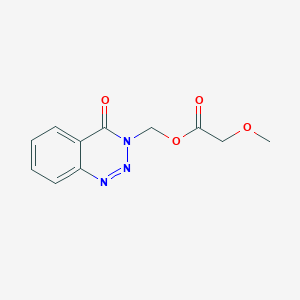

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate

Beschreibung

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-17-6-10(15)18-7-14-11(16)8-4-2-3-5-9(8)12-13-14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAAAWUCYGUJQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OCN1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with methyl 2-methoxyacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts for various industrial processes

Wirkmechanismus

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate , we compare it with structurally or functionally analogous compounds from diverse sources:

Table 1: Structural and Functional Comparison

Key Findings:

Core Heterocycle Differences: The target compound’s benzotriazinone core distinguishes it from phthalazinone (e.g., B2, A23) or triazine derivatives (e.g., 4i). Benzotriazinones are less common in literature but share redox-active properties with phthalazinones, which are often explored for anticancer or enzyme-inhibitory activities .

Substituent Effects :

- The methoxyacetate ester group in the target compound contrasts with bulkier substituents in analogs like A23 (piperazine-cyclohexanecarbonyl) or B2 (fluorobenzyl-hydrazide). Smaller ester groups may enhance solubility compared to lipophilic substituents but reduce membrane permeability .

- Fluorine substitution in B2 and A23 is linked to improved metabolic stability and target affinity in drug design, a feature absent in the target compound .

Synthetic and Analytical Data :

- The target compound’s purity (95%) and molecular weight (219.20) are consistent with mid-sized heterocyclic esters. Comparatively, triazine derivatives like 4i (MW 458.42) require multi-step synthesis due to complex substituents .

Therapeutic Potential: While the target compound’s benzotriazinone analogs are patented as GPR139 modulators (a GPCR target for neuropsychiatric disorders), phthalazinones like A23 and B2 are typically studied for kinase inhibition or apoptosis induction .

Critical Analysis of Contradictions and Limitations

- Structural Ambiguities: The target compound’s benzotriazinone core differs significantly from phthalazinones or triazines, limiting direct pharmacological comparisons. However, ester functionalization provides a bridge for solubility/stability studies .

- Data Gaps : Detailed biological activity or pharmacokinetic data for the target compound are absent in the provided evidence, unlike analogs like A23 or B2, which have defined NMR/MS profiles .

Biologische Aktivität

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate is a derivative of benzotriazine known for its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate

- Molecular Formula : CHNO

- Molecular Weight : 252.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzotriazine derivatives. The compound under investigation has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.011 mg/mL | 0.045 mg/mL |

| Bacillus cereus | 0.020 mg/mL | 0.040 mg/mL |

| Pseudomonas aeruginosa | 0.025 mg/mL | 0.050 mg/mL |

The compound exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin, particularly against Staphylococcus aureus and Escherichia coli. The most sensitive strain was found to be Staphylococcus aureus, while Escherichia coli showed moderate resistance.

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity against several fungal strains.

Table 2: Antifungal Activity of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.004 mg/mL |

| Aspergillus fumigatus | 0.060 mg/mL |

| Trichophyton rubrum | 0.020 mg/mL |

The compound showed excellent antifungal activity with MIC values as low as 0.004 mg/mL against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.

The antimicrobial activity of benzotriazine derivatives is believed to involve the inhibition of critical bacterial enzymes and pathways. Molecular docking studies suggest that these compounds may inhibit bacterial cell wall synthesis by targeting enzymes such as MurB in E. coli, which is crucial for peptidoglycan biosynthesis.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship reveals that modifications in the benzotriazine core significantly impact biological activity. The presence of specific substituents on the benzotriazine ring enhances antimicrobial efficacy:

- Substituents : Alkyl groups on nitrogen atoms improve solubility and bioavailability.

- Functional Groups : The methoxyacetate group contributes to increased lipophilicity, facilitating membrane penetration in bacteria and fungi.

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of this compound in vivo:

- Case Study A : In a murine model infected with Staphylococcus aureus, treatment with the compound resulted in a significant reduction in bacterial load compared to control groups.

- Case Study B : Clinical isolates of Candida albicans were treated with varying concentrations of the compound, showing a dose-dependent response with complete inhibition at higher concentrations.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for synthesizing (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxyacetate, and how do reaction conditions influence yield? A: The compound is typically synthesized via multi-step reactions involving condensation of benzotriazinone derivatives with methoxyacetate precursors. Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to stabilize reactive intermediates. Catalysts like DMAP or DCC are often used to enhance esterification efficiency. Analytical validation via NMR and HPLC ensures structural fidelity and purity (>95%) .

Advanced Yield Optimization

Q: How can researchers resolve low yields in the final coupling step of this compound? A: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of aromatic intermediates.

- Temperature control : Gradual heating (40–60°C) minimizes decomposition.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., proline derivatives) can enhance regioselectivity .

Basic Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

- 1H/13C NMR : Assigns proton environments (e.g., methoxy δ 3.3–3.5 ppm, benzotriazinone carbonyl δ 165–170 ppm).

- HPLC : Quantifies purity (>98% via reverse-phase C18 columns).

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 318.1) .

Advanced Spectral Contradictions

Q: How should researchers address discrepancies in NMR spectra, such as unexpected splitting patterns? A: Contradictions may stem from dynamic rotational isomerism or residual solvents. Mitigation steps:

- Variable-temperature NMR : Resolves overlapping signals (e.g., -40°C to lock conformers).

- Deuterated solvent purity checks : Eliminate solvent artifacts.

- 2D-COSY/HMBC : Maps coupling pathways to confirm connectivity .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

- GPCR binding assays : Test affinity for targets like GPR139 (IC50 via radioligand displacement).

- Kinase inhibition screens : Use fluorescence polarization for ATP-binding domains.

- Antimicrobial disk diffusion : Zone-of-inhibition against Gram-positive pathogens .

Advanced Structure-Activity Relationship (SAR)

Q: How do structural modifications (e.g., methoxy position) alter biological efficacy? A:

- Methoxy group : Para-substitution enhances lipophilicity (logP +0.5), improving membrane permeability.

- Benzotriazinone core : Substitution at C7 with methyl groups reduces metabolic clearance (t1/2 +2.5 hrs).

- Acetate linker : Replacing with propionate decreases potency (IC50 shifts from 12 nM to 45 nM) .

Method Selection for Stability Studies

Q: Which analytical methods best monitor hydrolytic degradation of the ester group? A:

- HPLC-DAD : Tracks degradation products (e.g., free carboxylic acid at Rt 4.2 min).

- pH-stat titration : Quantifies ester hydrolysis rates under physiological conditions (pH 7.4, 37°C).

- LC-MS/MS : Identifies degradation pathways (e.g., acyl-oxygen cleavage) .

Data Contradictions in Biological Activity

Q: How to reconcile conflicting IC50 values reported for similar analogs? A: Variability often arises from assay conditions:

- Protein concentration : Higher levels reduce apparent potency.

- Buffer ionic strength : Low salt increases false positives (e.g., 150 mM NaCl recommended).

- Cell-line specificity : Use isogenic lines to control for receptor density differences .

Structural Analogs and Design

Q: What are key structural analogs, and how do their properties compare? A:

| Compound | Modification | Impact |

|---|---|---|

| Methyl 2-(4-oxoquinazolin-3-yl)acetate | Quinazolinone core | Higher solubility (logS -2.1 vs. -3.5) but reduced CNS penetration |

| N-(4-methoxyphenyl)-2-(4-oxobenzotriazin-3-yl)acetamide | Amide linker | Improved metabolic stability (t1/2 6.7 hrs vs. 3.2 hrs) |

Interaction Mechanisms with Biological Targets

Q: What computational methods predict binding modes with GPR139? A:

- Molecular docking (AutoDock Vina) : Identifies key hydrogen bonds with Ser153 and π-π stacking at Phe189.

- MD simulations (AMBER) : Validate stability of the ligand-receptor complex (RMSD <2.0 Å over 100 ns).

- MM-PBSA : Calculate binding free energy (ΔG ≈ -9.8 kcal/mol) .

Reaction Variable Optimization

Q: How do solvent, temperature, and catalyst ratios affect the Mitsunobu reaction step? A:

- Solvent : THF > DMF (yield 78% vs. 65%) due to better DIAD solubility.

- Temperature : 0°C minimizes side-product formation (e.g., <5% elimination byproducts).

- TPP/DIAD ratio : 1:1.2 ensures complete activation of the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.